molecular formula C11H12O3 B8816790 3-(4-Ethoxyphenyl)acrylic acid

3-(4-Ethoxyphenyl)acrylic acid

Cat. No.: B8816790
M. Wt: 192.21 g/mol
InChI Key: DZLOUWYGNATKKZ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)acrylic acid is an α,β-unsaturated carboxylic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring. The ethoxy group, being bulkier and more lipophilic than methyl or methoxy substituents, likely influences its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)

InChI Key

DZLOUWYGNATKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethoxyphenyl)acrylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: 4-ethoxybenzoic acid

    Reduction: 3-(4-ethoxyphenyl)propanoic acid

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Ethoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 3-(4-Ethoxyphenyl)acrylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. Key comparisons include:

Table 1: Substituent-Driven Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Source
3-(4-Ethoxyphenyl)acrylic acid 4-Ethoxy C₁₁H₁₂O₃ 192.21 (calculated) Higher lipophilicity (vs. methoxy) Inferred
3-(4-Methylphenyl)acrylic acid 4-Methyl C₁₀H₁₀O₂ 162.19 Triclinic crystal system, P1 space group
3-(4-Chlorophenyl)acrylic acid 4-Chloro C₉H₇ClO₂ 182.60 LogP: 2.45; aqueous solubility: ~0.1 mg/mL
3-(4-Methoxyphenyl)acrylic acid 4-Methoxy C₁₀H₁₀O₃ 178.18 Similarity score 0.95 to methyl analog

Key Observations :

  • Lipophilicity: Ethoxy > Methoxy > Methyl > Chloro.
  • Crystallinity : 3-(4-Methylphenyl)acrylic acid crystallizes in a triclinic system (a = 7.1244 Å, b = 7.7449 Å, c = 9.1359 Å) . Ethoxy’s bulk may alter packing efficiency, leading to distinct crystal habits.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxy’s electron-donating nature may enhance resonance stabilization of the acrylic acid moiety, affecting binding to enzymes like α-glucosidase. Methoxy analogs show potent inhibition , suggesting ethoxy derivatives warrant similar evaluation.
  • Antioxidant Potential: Hydroxy-substituted analogs (e.g., 3-(3,4-dihydroxyphenyl)acrylic acid) exhibit antioxidant activity due to phenolic groups . Ethoxy lacks this property but may improve bioavailability.

Challenges :

  • Steric Hindrance : Ethoxy’s bulk may slow reaction kinetics compared to methyl or methoxy groups.
  • Protection Strategies : Trityl (Trt) groups are used to protect reactive sites during synthesis , a method applicable to ethoxy derivatives.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Ethoxyphenyl)acrylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of 3-(4-Ethoxyphenyl)acrylic acid derivatives often involves Knoevenagel condensation or Morita-Baylis-Hillman (MBH) reactions. For example, analogous compounds like 3-(4-methoxyphenyl)acrylic acid are synthesized via condensation of substituted benzaldehydes with malonic acid derivatives under acidic catalysis . Optimization includes adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and catalyst loading (e.g., piperidine or DMAP). Purity is enhanced via recrystallization in ethanol/water mixtures. For advanced derivatives, asymmetric MBH reactions using chiral catalysts (e.g., quaternary ammonium salts) improve enantioselectivity .

Basic: How is X-ray crystallography applied to determine the molecular and supramolecular structure of 3-(4-Ethoxyphenyl)acrylic acid?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Refinement using programs like SHELXL (with recent features for disorder modeling and hydrogen bond parameterization) resolves bond lengths and angles with precision (mean σ(C–C) = 0.003 Å) . Key steps:

  • Data Collection : At 298 K, with Mo-Kα radiation (λ = 0.71073 Å).
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) dimers, critical for crystal packing .
  • Validation : R-factors < 0.06 ensure structural reliability .

Advanced: How do hydrogen bonding and π-π interactions influence the crystal engineering of 3-(4-Ethoxyphenyl)acrylic acid derivatives?

Methodological Answer:
Hydrogen bonding networks dominate supramolecular assembly. For example, the carboxylic acid group forms O–H···O dimers (2.65–2.70 Å), while ethoxy groups participate in C–H···O interactions (3.0–3.2 Å) . π-π stacking between aromatic rings (3.5–4.0 Å spacing) stabilizes layered structures. Graph set analysis (e.g., S (6) motifs) and Hirshfeld surface calculations quantify interaction contributions. Disruptions in these networks (e.g., via methyl substitution) reduce melting points and alter solubility .

Advanced: What methodologies are used to evaluate 3-(4-Ethoxyphenyl)acrylic acid derivatives as β-lactamase inhibitors?

Methodological Answer:

  • Enzyme Assays : In vitro inhibition of serine β-lactamases (e.g., KPC-2, OXA-48) is tested using nitrocefin hydrolysis assays. IC₅₀ values are determined via UV-Vis kinetics (ΔA₄₈₂ nm) .
  • Crystallographic Studies : Co-crystallization with target enzymes (e.g., PDB: 6XYZ) reveals binding modes. For example, the acrylic acid moiety reacts with the catalytic serine residue, mimicking β-lactam substrates .
  • Synergy Tests : Checkerboard assays measure the minimum inhibitory concentration (MIC) reduction of carbapenems in resistant bacterial strains (e.g., E. coli BL21) .

Advanced: How can enantioselective synthesis of 3-(4-Ethoxyphenyl)acrylic acid derivatives be achieved for chiral drug development?

Methodological Answer:
Asymmetric catalysis using bifunctional organocatalysts (e.g., cinchona alkaloid-derived thioureas) enables enantioselective MBH reactions. Key parameters:

  • Catalyst Design : Quaternary ammonium centers and H-bond donors control facial selectivity (e.g., 90% ee for (R)-isomers) .
  • Reaction Optimization : Solvent (toluene/THF), temperature (−20°C to RT), and substrate stoichiometry (1:1.2 aldehyde/acrylamide) maximize yield (75–85%) .
  • Chiral Purity : Confirmed via chiral HPLC (Chiralpak IA column) and optical rotation measurements .

Advanced: How do researchers resolve contradictions in reported bioactivity data for 3-(4-Ethoxyphenyl)acrylic acid derivatives?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays.
  • Analytical Rigor : Purity verification via HPLC-MS (>98%) and NMR (absence of rotamers) .
  • Computational Validation : Molecular docking (AutoDock Vina) cross-checks experimental binding affinities .

Advanced: What strategies are employed to enhance the metabolic stability of 3-(4-Ethoxyphenyl)acrylic acid-based prodrugs?

Methodological Answer:

  • Ester Prodrugs : Ethyl or morpholine esters improve lipophilicity (logP > 2.5) and plasma stability (t₁/₂ > 6 h in human liver microsomes) .
  • Cyclization : Boronate ester formation (e.g., phenoxyboronic acid derivatives) reduces renal clearance .
  • Metabolite Identification : LC-MS/MS tracks hydrolysis in simulated gastric fluid (pH 2.0) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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